molecular formula C11H17NO B2918021 (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine CAS No. 2248188-25-0

(2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B2918021
CAS No.: 2248188-25-0
M. Wt: 179.263
InChI Key: TXMHVHCVHTWLEZ-SECBINFHSA-N
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Description

(2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine is a chiral chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. It is classified as a substituted phenethylamine and is offered as a research chemical for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Compounds within this structural class, featuring a methoxyphenyl group and an amine functionality, are of significant interest in medicinal chemistry and pharmacology. They are frequently investigated as key synthetic intermediates in the development of active pharmaceutical ingredients (APIs). Related chiral amines are critical precursors in the synthesis of centrally acting analgesics like tapentadol, which exhibits a dual mechanism of action as a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor . The specific stereochemistry of the chiral center, indicated by the (2R) designation, is often essential for biological activity and binding affinity, making such enantiomerically pure compounds valuable for drug discovery and development . The primary research applications for this compound include its use as a building block in organic synthesis and as a chiral intermediate for the preparation of more complex molecules with potential pharmacological properties. It serves as a template for designing novel therapeutic agents aimed at central nervous system targets. Researchers utilize this compound in studies investigating structure-activity relationships (SAR), metabolic pathways, and the mechanisms underlying pain relief and mood enhancement.

Properties

IUPAC Name

(2R)-3-(3-methoxyphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(8-12)6-10-4-3-5-11(7-10)13-2/h3-5,7,9H,6,8,12H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMHVHCVHTWLEZ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group of 3-methoxybenzaldehyde is subjected to a reductive amination reaction with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Final Product: The resulting intermediate is then subjected to further purification and isolation to obtain (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine.

Industrial Production Methods

In an industrial setting, the production of (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction process.

    Automated Synthesis: Employing automated synthesis machines to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted phenethylamines.

Scientific Research Applications

(2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine involves its interaction with various molecular targets:

    Neurotransmitter Systems: It may interact with neurotransmitter receptors, influencing their activity.

    Enzymatic Pathways: The compound can be metabolized by enzymes, leading to the formation of active metabolites.

    Cellular Pathways: It may affect cellular signaling pathways, leading to changes in cell function.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituent(s) on Phenyl Ring Backbone Structure Stereochemistry Key Differences
(2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine 3-methoxy Propan-1-amine (2R) Reference compound
(2RS)-1-(4-Methoxyphenyl)propan-2-amine 4-methoxy Propan-2-amine Racemic (RS) Methoxy position (para vs. meta); backbone branching
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride 3-chloro, 2-fluoro Propan-1-amine Not specified Halogen substituents (electron-withdrawing) vs. methoxy
(2R)-1-[3-Bromo-5-(trifluoromethyl)phenyl]propan-2-amine 3-bromo, 5-CF₃ Propan-2-amine (2R) Bulky electron-withdrawing groups; propan-2-amine backbone
Oxyfedrine 3-methoxy (propan-1-one) Propan-1-amine with ketone and amino alcohol (1R,2S) Additional ketone and hydroxyl groups; complex side chain
(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine 3-methoxy Pentan-1-amine (2R,3R) Longer backbone (pentane); N,N-dimethyl substitution

Impact of Substituent Position and Type

Methoxy Position: Meta vs. Para

The target compound’s 3-methoxy group (meta position) contrasts with (2RS)-1-(4-methoxyphenyl)propan-2-amine’s para substitution . The para-methoxy analog’s racemic mixture (RS) also introduces variability in enantioselective interactions, unlike the (2R)-configured target compound .

Halogen vs. Methoxy Substituents

Halogenated analogs like 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride exhibit increased electron-withdrawing effects, which may alter metabolic stability or receptor affinity.

Backbone Branching and Chain Length

The pentan-1-amine backbone in (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine introduces conformational flexibility and additional methyl groups, which could enhance lipid solubility or alter binding kinetics. In contrast, the target compound’s shorter propan-1-amine backbone may limit steric interactions in tight binding pockets.

Stereochemical Considerations

The (2R) configuration in the target compound and (2R)-1-[3-bromo-5-(trifluoromethyl)phenyl]propan-2-amine highlights the importance of chirality in pharmacological activity. Enantiomers often exhibit divergent binding affinities; for example, (2R)-configured amines may preferentially interact with G protein-coupled receptors (GPCRs) over (2S) forms.

Functional Group Additions: Case Study of Oxyfedrine

Oxyfedrine incorporates a 3-methoxyphenyl group but adds a ketone and hydroxy-aminoethyl side chain. These modifications introduce hydrogen-bonding capabilities and β-adrenergic agonist activity, demonstrating how structural complexity expands therapeutic applications (e.g., vasodilation) compared to simpler amines.

Biological Activity

(2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine, commonly referred to as a methoxy-substituted phenylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chiral center and a methoxy group that enhances its lipophilicity. This structural feature is critical for its interaction with various biological targets, particularly neurotransmitter receptors. The presence of the methoxy group may influence its pharmacological profile, making it a candidate for further therapeutic exploration.

The biological activity of (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine is primarily attributed to its interactions with neurotransmitter systems. Key mechanisms include:

  • Neurotransmitter Interaction : The compound is believed to modulate the activity of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions. This interaction suggests potential applications in treating neurological disorders.
  • Enzymatic Pathways : It can be metabolized by various enzymes, leading to the formation of active metabolites. This metabolic pathway may enhance or alter its biological effects.
  • Cellular Signaling : The compound may influence cellular signaling pathways, resulting in changes in cell function and behavior.

Biological Activity Studies

Recent studies have evaluated the biological activity of (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine across several contexts:

Neuropharmacological Effects

Research indicates that (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine may exhibit neuropharmacological effects similar to those of other psychoactive compounds. Its influence on neurotransmitter receptors could make it beneficial for mood disorders.

Inflammatory Response

In studies assessing anti-inflammatory properties, compounds with similar structures have been shown to affect inflammatory mediators. While direct studies on this specific compound are necessary, the potential for modulation of inflammatory responses exists based on its chemical characteristics .

Case Studies and Research Findings

Several case studies highlight the relevance of this compound in drug development:

  • Neurotransmitter Modulation : A study focused on the interaction of methoxy-substituted phenylamines with serotonin receptors found significant effects on receptor binding affinity, suggesting potential therapeutic applications in mood disorders.
  • Synthesis and Evaluation : Research involving the synthesis of related compounds demonstrated that modifications to the methoxy group significantly influenced biological activity, emphasizing the importance of structural features in pharmacodynamics .

Comparative Analysis with Related Compounds

To better understand the unique properties of (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine, a comparison with structurally similar compounds can be valuable:

Compound NameStructureUnique FeaturesBiological Activity
(R)-1-(4-Methoxyphenyl)propan-1-amineC10H15NOLacks methyl substitution at position 2Similar pharmacological studies
(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)C16H21NO2Contains dimethylamino groupDifferent pharmacological properties
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-olC11H15FNO2Incorporates a fluorine atomAlters lipophilicity and receptor interaction profiles

This table illustrates how variations in structure can lead to distinct biological activities, providing insights into how (2R)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine might be optimized for therapeutic use.

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